2-Morpholinobenzoic acid

Descripción general

Descripción

- 2-Morpholinobenzoic acid (CAS Number: 42106-48-9) is a member of the B vitamin family, specifically Vitamin B9 or folate.

- It is an essential cofactor for enzymes involved in DNA and RNA synthesis.

- Folic acid is required for the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein.

- It plays a protective role in cancer development and is crucial during rapid cell division phases like infancy, pregnancy, and erythropoiesis.

- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary.

Synthesis Analysis

- Synthesis methods include reactions with sodium hydroxide in methanol, yielding 2-(morpholin-4-yl)-benzoic acid.

- The yield is typically around 90% of theory.

Molecular Structure Analysis

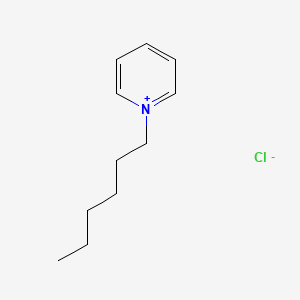

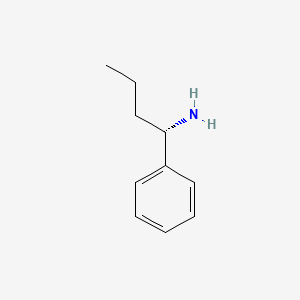

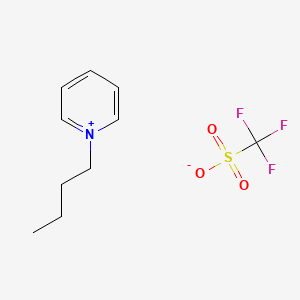

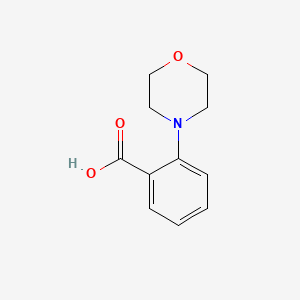

- Chemical Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- InChI Key : XUBUJTVBAXQIKG-UHFFFAOYSA-N

- The structure consists of a benzene ring with a morpholine group attached.

Chemical Reactions Analysis

- PC-PLC Inhibition : 2-morpholinobenzoic acids inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), a potential target for cancer therapeutics.

- Nitric Oxide (NO) Release : Incorporating NO-releasing groups enhances anti-proliferative activity in cancer cell lines.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 97%

- Storage : Sealed in dry conditions at room temperature

Aplicaciones Científicas De Investigación

Application 1: Anti-Proliferative Activity in Cancer Research

- Summary of the Application: 2-Morpholinobenzoic acid has been used in the development of novel inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), a potential target for cancer therapeutics . PC-PLC activity is linked to the activation of NF-κB, a nuclear transcription factor responsible for transcribing genes related to oncogenic traits, such as proliferation, angiogenesis, metastasis, and cancer cell survival .

- Methods of Application or Experimental Procedures: In the study, 13 novel NO-releasing derivatives of 2-morpholinobenzoic acids were designed and synthesized . These molecules contained a secondary benzylamine group, which was readily nitrosylated and subsequently confirmed to release nitric oxide (NO) in vitro using a DAF-FM fluorescence-based assay .

- Results or Outcomes: The NO-releasing derivatives of 2-morpholinobenzoic acids showed significantly improved anti-proliferative activity in both MDA-MB-231 and HCT116 cancer cell lines compared to their non-nitrosylated parent compounds . This suggests that the inclusion of an exogenous NO-releasing functional group onto a known PC-PLC inhibitor enhances anti-proliferative activity .

Application 2: Environmental Monitoring

- Summary of the Application: 2-Morpholinobenzoic acid has been used in the development of a portable surface plasmon resonance (SPR) instrument for the detection of oligonucleotide sequences derived from the 16S rRNA gene of Oleispira antarctica RB-8, a bioindicator species of marine oil contamination .

- Methods of Application or Experimental Procedures: The study evaluated the stability and specificity of morpholino coated sensor surfaces and tested two signal amplification regimes: sequential injection of sample followed by magnetic bead amplifier and a single injection of magnetic bead captured oligo .

- Results or Outcomes: The sensor surfaces could be regenerated for at least 85 consecutive sample injections without significant loss of signal intensity . The assay clearly differentiated analytes with only one or two mismatches . Signal amplification was achieved with both strategies .

Application 3: Synthesis of Anti-Cancer Compounds

- Summary of the Application: 2-Morpholinobenzoic acid has been used in the synthesis of novel anti-cancer compounds . These compounds target the CYP1 enzymes, a family of enzymes shown to drive cancer development through metabolising pro-carcinogenic xenobiotics into their mutagenic forms, as well as being implicated in propagating neoplasia and resistance to various chemotherapies .

- Methods of Application or Experimental Procedures: In the study, 24 PIQ analogues were synthesised . All compounds bearing imidazole substituents demonstrated significantly lower anti-proliferative activity than the lead compound .

- Results or Outcomes: The 2,3-napthalene analogue was able to impart a higher degree of proliferation arrest than the lead compound, in addition to a sub-micromolar IC50 concentration .

Application 4: Metabolomics in Exercise Science

- Summary of the Application: 2-Morpholinobenzoic acid has been used in the development of metabolomics technology, a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites (molecular weight <1,500 Da) in the body . This technology is used to study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .

- Methods of Application or Experimental Procedures: The study used mass spectrometry or magnetic resonance spectroscopy to perform the quantitative analysis of small molecular weight metabolites (molecular weight <1,500 Da) in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids .

- Results or Outcomes: The study provided new approaches and perspectives for improving human performance, promoting exercise against chronic diseases, and advancing sports science research .

Application 5: Synthesis of Anti-Cancer Compounds

- Summary of the Application: 2-Morpholinobenzoic acid has been used in the synthesis of novel anti-cancer compounds . These compounds target the CYP1 enzymes, a family of enzymes shown to drive cancer development through metabolising pro-carcinogenic xenobiotics into their mutagenic forms, as well as being implicated in propagating neoplasia and resistance to various chemotherapies .

- Methods of Application or Experimental Procedures: In the study, 24 PIQ analogues were synthesised . All compounds bearing imidazole substituents demonstrated significantly lower anti-proliferative activity than the lead compound .

- Results or Outcomes: The 2,3-napthalene analogue was able to impart a higher degree of proliferation arrest than the lead compound, in addition to a sub-micromolar IC50 concentration .

Safety And Hazards

- Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

- Proper precautions include protective gear and avoiding inhalation or ingestion.

Direcciones Futuras

- Research continues to explore the potential of PC-PLC inhibitors and their NO-releasing derivatives for cancer therapy.

Please note that this analysis is based on available information, and further research may yield additional insights. 🌟

Propiedades

IUPAC Name |

2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUJTVBAXQIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380186 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinobenzoic acid | |

CAS RN |

42106-48-9 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.